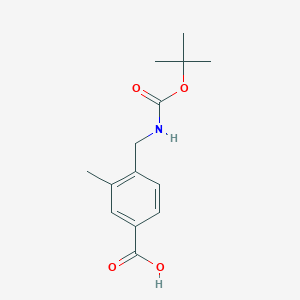

4-((Tert-butoxycarbonylamino)methyl)-3-methylbenzoic acid

CAS No.: 877858-16-7

Cat. No.: VC2937386

Molecular Formula: C14H19NO4

Molecular Weight: 265.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 877858-16-7 |

|---|---|

| Molecular Formula | C14H19NO4 |

| Molecular Weight | 265.3 g/mol |

| IUPAC Name | 3-methyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid |

| Standard InChI | InChI=1S/C14H19NO4/c1-9-7-10(12(16)17)5-6-11(9)8-15-13(18)19-14(2,3)4/h5-7H,8H2,1-4H3,(H,15,18)(H,16,17) |

| Standard InChI Key | MFSXNPUVPYWTBN-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)C(=O)O)CNC(=O)OC(C)(C)C |

| Canonical SMILES | CC1=C(C=CC(=C1)C(=O)O)CNC(=O)OC(C)(C)C |

Introduction

Chemical Structure and Properties

Structural Characteristics

4-((Tert-butoxycarbonylamino)methyl)-3-methylbenzoic acid consists of a benzoic acid core with two key substituents: a methyl group at position 3 and a tert-butoxycarbonylamino (Boc-protected amino) group at position 4. This structure combines the carboxylic acid functionality of benzoic acid with the protective qualities of the Boc group, creating a versatile building block for organic synthesis. The Boc protecting group provides selective protection of the amino function, which is crucial during complex synthetic sequences in peptide chemistry and medicinal compound development.

Physical and Chemical Properties

The compound exhibits specific physicochemical properties that influence its application in organic synthesis and pharmaceutical development. These properties are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 877858-16-7 |

| Molecular Formula | C14H19NO4 |

| Molecular Weight | 265.3 g/mol |

| Physical Appearance | Crystalline solid |

| Solubility | Soluble in organic solvents (e.g., methanol, THF) |

| Stability | Stable under standard laboratory conditions |

The molecular structure incorporates both polar and non-polar regions, contributing to its solubility profile and reactivity patterns. The carboxylic acid group provides a site for various coupling reactions, while the protected amino functionality offers opportunities for selective deprotection and further functionalization.

Synthesis Methodologies

Standard Synthetic Routes

The synthesis of 4-((Tert-butoxycarbonylamino)methyl)-3-methylbenzoic acid typically involves protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a suitable base. The reaction sequence usually begins with a 3-methyl-4-(aminomethyl)benzoic acid precursor, which undergoes selective protection under controlled conditions. The synthesis is generally carried out in aqueous conditions or in organic solvents such as acetonitrile or tetrahydrofuran (THF) at ambient temperature to ensure optimal yield and purity.

Reaction Conditions and Considerations

Successful synthesis requires careful control of reaction parameters to achieve high yields and purity. Key considerations include:

-

Base selection (typically triethylamine or sodium bicarbonate)

-

Temperature control (usually room temperature to prevent side reactions)

-

Reaction time (typically 4-12 hours for complete conversion)

-

Workup procedures (extraction and purification steps)

The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the Boc anhydride, followed by elimination of tert-butanol and carbon dioxide. This mechanism ensures selective protection of the amino functionality while preserving the carboxylic acid group for subsequent reactions.

Applications in Organic Synthesis

Role in Peptide Chemistry

4-((Tert-butoxycarbonylamino)methyl)-3-methylbenzoic acid serves as a valuable building block in peptide synthesis, where the Boc protecting group plays a critical role in preventing unwanted side reactions during the formation of peptide bonds. The compound can be incorporated into peptide sequences to introduce benzoic acid functionality with a protected amino linker, enabling the creation of peptide-based drug candidates with enhanced pharmacological properties.

Coupling Reactions

The compound participates in various coupling reactions, particularly those utilizing the carboxylic acid functionality. Common coupling methodologies include:

-

Amide bond formation using coupling reagents like HATU, EDC/HOBt, or DCC

-

Ester formation through various esterification protocols

-

Suzuki-Miyaura coupling reactions utilizing palladium catalysts and boron reagents

These reactions facilitate the incorporation of the compound into larger molecular frameworks, essential for the development of complex bioactive molecules and pharmaceutical intermediates.

Chemical Reactivity and Transformations

Boc Deprotection Chemistry

One of the most valuable characteristics of 4-((Tert-butoxycarbonylamino)methyl)-3-methylbenzoic acid is the selective deprotection capability of the Boc group. The tert-butoxycarbonyl protecting group can be removed under mild acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane. This feature enables sequential synthetic transformations in complex molecules, where selective deprotection and subsequent functionalization are required. The deprotection reaction proceeds via acid-catalyzed formation of a tert-butyl cation, followed by decarboxylation to release the free amino group.

Carboxylic Acid Reactivity

The carboxylic acid functionality in the compound provides a versatile handle for further transformations, including:

-

Conversion to acid chlorides for enhanced reactivity in coupling reactions

-

Reduction to alcohols using appropriate reducing agents

-

Formation of esters and amides through condensation reactions

-

Decarboxylation reactions for the removal of the carboxylic acid group

These transformations expand the utility of the compound in diverse synthetic pathways, contributing to its value in both academic research and industrial applications.

Structural Relationships and Analogues

Comparison with Related Compounds

Understanding the relationship between 4-((Tert-butoxycarbonylamino)methyl)-3-methylbenzoic acid and structurally similar compounds provides insight into structure-activity relationships and functional diversity. The following table compares key features of related compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|

| 4-((Tert-butoxycarbonylamino)methyl)-3-methylbenzoic acid | C14H19NO4 | 265.3 | Contains methyl group at position 3 |

| 4-[(tert-Butoxycarbonylamino)methyl]benzoic acid | C13H17NO4 | 251.28 | Lacks methyl group at position 3 |

| 3-{[4-(Tert-butoxycarbonyl)piperazin-1-yl]methyl}benzoic acid | C17H24N2O4 | 320.4 | Contains piperazine ring instead of direct amino linkage |

These structural variations influence reactivity patterns, physical properties, and potential applications in synthetic chemistry and pharmaceutical development.

Structure-Activity Relationships

The presence of the methyl group at position 3 in 4-((Tert-butoxycarbonylamino)methyl)-3-methylbenzoic acid introduces steric and electronic effects that can impact reactivity and biological activity. These effects may include:

-

Altered electron distribution in the aromatic ring

-

Modified solubility and partition coefficients

-

Different binding properties in biological systems

-

Varied reactivity in coupling reactions

These structure-activity relationships are valuable for designing analogues with optimized properties for specific applications in medicinal chemistry and materials science.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume